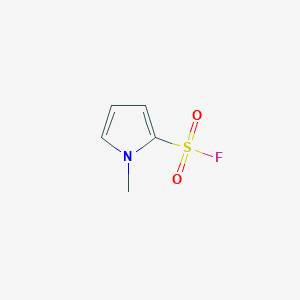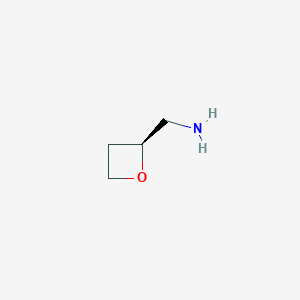
1-methyl-1H-pyrrole-2-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Anion Recognition and Extraction : A study by de Namor and Khalife (2008) demonstrated the use of a calix[4]pyrrole derivative in recognizing and extracting fluoride and mercury ions. This research highlighted the selective interaction of the calix[4]pyrrole derivative with these ions in various solvents, providing insights into its potential for pollution control and material recycling in water treatment processes (de Namor & Khalife, 2008).
Enhanced Fluoride Anion Hosting : Another study by de Namor and Shehab (2005) focused on a double-cavity calix[4]pyrrole derivative that showed enhanced hosting ability for the fluoride anion. The research provided quantitative and qualitative assessments of its interaction with various anions, emphasizing the unique properties of this derivative for fluoride anion recognition (de Namor & Shehab, 2005).
Selective Chemosensors for Fluoride Ion : Lin et al. (2007) explored the use of pyreno[2,1-b]pyrrole and its derivatives as selective chemosensors for fluoride ions. These compounds exhibited significant colorimetric and fluorescent changes upon interaction with fluoride ions, making them suitable for real-time and on-site applications (Lin et al., 2007).
Sulfonamide and Sulfonyl Fluoride Synthesis : A method for synthesizing heterocyclic sulfonyl fluorides, including pyrimidines and pyridines, was developed by Tucker, Chenard, and Young (2015). This method demonstrates the efficient and selective synthesis of these compounds, highlighting their potential in medicinal chemistry (Tucker, Chenard, & Young, 2015).
Electrochemical Sensing of Fluoride : Aydogan et al. (2014) synthesized a new calix[4]pyrrole compound with an electropolymerizable EDOT substituent for the electrochemical sensing of fluoride in water. This research offers insights into the development of effective fluoride anion sensors (Aydogan et al., 2014).
Propriétés
IUPAC Name |
1-methylpyrrole-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FNO2S/c1-7-4-2-3-5(7)10(6,8)9/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNFFLXBDQXPIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1S(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Chlorophenyl)-6-(phenoxyacetyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2402994.png)



![1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2402999.png)



![2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenyl-1-ethanone](/img/structure/B2403004.png)



![N-[3-(N-ethylanilino)propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2403015.png)
![3-cyclopropyl-2-[(3-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2403016.png)